Diethyl 2-fluoro-3-oxosuccinate

説明

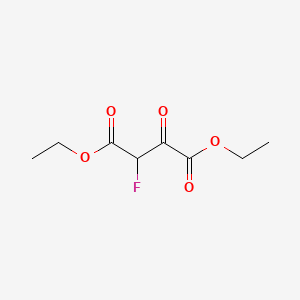

Diethyl 2-fluoro-3-oxosuccinate is an organic compound with the molecular formula C8H11FO5 and a molecular weight of 206.17 g/mol . It is a fluorinated ester, which makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom in the molecule imparts unique chemical properties, making it an important compound in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: Diethyl 2-fluoro-3-oxosuccinate can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with ethyl fluoroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a temperature of around 500°C and a pressure of 2.5 to 3.0 MPa . This method ensures efficient production and scalability.

化学反応の分析

Types of Reactions: Diethyl 2-fluoro-3-oxosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Substitution Reactions: Formation of various fluorinated derivatives.

Reduction Reactions: Formation of diethyl 2-fluoro-3-hydroxy succinate.

Oxidation Reactions: Formation of diethyl 2-fluoro-3-oxosuccinic acid.

科学的研究の応用

Diethyl 2-fluoro-3-oxosuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of diethyl 2-fluoro-3-oxosuccinate involves its interaction with various molecular targets. The fluorine atom in the molecule enhances its reactivity and ability to form stable intermediates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-fluorine bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

類似化合物との比較

Diethyl 2-cyano-3-oxosuccinate: Similar in structure but contains a cyano group instead of a fluorine atom.

Diethyl 2-chloro-3-oxosuccinate: Contains a chlorine atom instead of a fluorine atom.

Diethyl 2-bromo-3-oxosuccinate: Contains a bromine atom instead of a fluorine atom.

Uniqueness: Diethyl 2-fluoro-3-oxosuccinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

Diethyl 2-fluoro-3-oxosuccinate (DFOS) is a fluorinated derivative of oxosuccinate that has garnered attention for its biological activity and potential applications in medicinal chemistry and biochemical research. This article provides a comprehensive overview of the biological activities associated with DFOS, including its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 192.17 g/mol. The presence of the fluorine atom enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and a useful probe in biochemical assays.

The biological activity of DFOS is primarily attributed to its ability to interact with various biomolecules through several mechanisms:

- Electrophilic Reactivity : The fluorine atom increases the electrophilicity of the carbonyl group, allowing DFOS to participate in nucleophilic addition reactions. This property is crucial for its role as a substrate or inhibitor in enzymatic reactions.

- Substitution Reactions : DFOS can undergo substitution reactions where the fluorine atom may be replaced by other nucleophiles, leading to the formation of diverse derivatives with varying biological activities.

- Enzyme Interaction : DFOS is utilized in studies examining enzyme mechanisms, particularly those involving carbonyl compounds. It serves as a model substrate to understand enzyme kinetics and inhibition .

Enzyme Studies

DFOS has been extensively used as a probe in enzyme studies due to its structural similarity to naturally occurring substrates. Its role as an inhibitor or substrate can help elucidate enzyme mechanisms and reaction pathways. For example, it has been used to study:

- Aspartate Hydroxylase (AspH) : DFOS acts as a cosubstrate in reactions catalyzed by AspH, facilitating the hydroxylation of peptides .

- Carbonyl Reduction : The compound can also be reduced to form diethyl 2-fluoro-3-hydroxy succinate, which may exhibit different biological properties compared to its parent compound.

Medicinal Chemistry

DFOS serves as a precursor for synthesizing fluorinated drugs, which are known for their enhanced biological activity and metabolic stability. The incorporation of fluorine into drug candidates often improves their pharmacokinetic profiles, making them more effective therapeutic agents.

Case Studies

- Fluorinated Drug Development : In a study focusing on the synthesis of fluorinated derivatives for potential anti-cancer therapies, DFOS was evaluated for its ability to inhibit specific cancer cell lines. Results indicated that modifications of DFOS led to compounds with significantly improved cytotoxicity against various cancer types.

- Enzyme Mechanism Elucidation : Research involving DFOS as a substrate for AspH demonstrated its utility in understanding the catalytic mechanisms of this enzyme. Kinetic studies revealed that DFOS competes with natural substrates, providing insights into substrate specificity and enzyme efficiency .

Comparative Analysis with Related Compounds

To highlight the unique aspects of DFOS, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Diethyl 2-bromo-3-oxosuccinate | Contains bromine instead of fluorine | Different reactivity profile due to bromine |

| Diethyl 2-chloro-3-oxosuccinate | Contains chlorine | Chlorine's reactivity differs from fluorine |

| Diethyl 2-cyano-3-oxosuccinate | Contains cyano group | Introduces different electronic properties |

| Diethyl 2-methyl-3-oxosuccinate | Methyl substituent | Alters steric and electronic properties |

特性

IUPAC Name |

diethyl 2-fluoro-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGUBASZJMZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279399 | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-58-5 | |

| Record name | 392-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-fluoro-3-oxosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。